N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide

Description

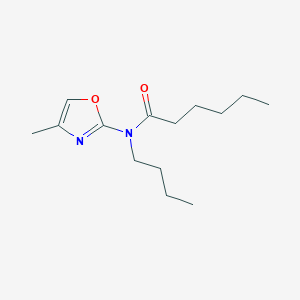

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a butyl group and a 4-methyl-1,3-oxazol-2-yl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties to the compound, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

57067-77-3 |

|---|---|

Molecular Formula |

C14H24N2O2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide |

InChI |

InChI=1S/C14H24N2O2/c1-4-6-8-9-13(17)16(10-7-5-2)14-15-12(3)11-18-14/h11H,4-10H2,1-3H3 |

InChI Key |

BJHKZNNKWMESRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(CCCC)C1=NC(=CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide typically involves the reaction of hexanoyl chloride with N-butyl-4-methyloxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Hexanoyl chloride+N-butyl-4-methyloxazoleBaseN-Butyl-N-(4-methyloxazol-2-yl)hexanamide+HCl

Industrial Production Methods

Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methyloxazol-2-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce saturated amides.

Scientific Research Applications

N-Butyl-N-(4-methyloxazol-2-yl)hexanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-Butyl-N-(4-methyloxazol-2-yl)hexanamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its anti-allergic properties are attributed to the inhibition of the immunological release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized cells . This inhibition prevents the cascade of events leading to allergic reactions.

Comparison with Similar Compounds

Data Tables

Research Implications and Limitations

- Synthesis Challenges : The target compound’s long alkyl chains may complicate purification, as seen in lipophilic analogs .

- Biological Potential: While lacking hydroxamic acid groups, the oxazole ring and amide functionality suggest utility as a protease inhibitor scaffold, warranting further study .

Biological Activity

N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide is a compound belonging to the class of oxazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C13H22N2O2

- Molecular Weight: 252.35 g/mol

- CAS Number: 57067-77-3

Structural Features:

this compound has a unique structure that contributes to its biological properties. The presence of the oxazole ring is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, it has demonstrated anti-allergic properties by inhibiting the release of mediators such as slow-reacting substance of anaphylaxis (SRS-A) from sensitized cells.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. This compound shows moderate to excellent antibacterial activity against various bacterial strains. For instance:

- The minimum inhibitory concentration (MIC) against Gram-positive bacteria ranged from 1 to 16 µg/mL.

- For Gram-negative bacteria like E. coli, MIC values were more variable but reached as low as 4 µg/mL for certain derivatives .

Case Studies

-

Study on Antibacterial Activity:

A study published in Organic & Biomolecular Chemistry examined a series of oxazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity comparable to existing antibiotics like vancomycin . -

Anti-Allergic Effects:

Another investigation focused on the anti-allergic properties of this compound. The compound was shown to inhibit histamine release from mast cells, which is crucial in allergic responses. This suggests its potential use in treating allergic conditions.

Applications in Research and Medicine

This compound's unique properties make it a valuable candidate for various applications:

- Research: It serves as a building block for synthesizing more complex molecules and studying enzyme interactions.

- Medicine: Its potential therapeutic applications include use as an anti-allergic agent and as part of strategies to combat antibiotic resistance due to its antibacterial properties .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| Isamoxole | Anti-allergic | Similar structure with proven efficacy |

| N-butyl-N-(4-methyloxazol-2-yl)propanamide | Comparable antibacterial properties | Shorter alkyl chain may affect solubility |

| Other Oxazole Derivatives | Variable antibacterial activity | Differences in substituents influence efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.